N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by its distinct substitution pattern. The molecule features a dihydropyridazine core with a 4-oxo group, a 3-carboxamide moiety, and three aryl substituents: a 3,5-dimethoxyphenyl group at the carboxamide position, a 3-fluorophenyl group at the 1-position, and a methoxy group at the 6-position.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-27-15-8-13(9-16(10-15)28-2)22-20(26)19-17(25)11-18(29-3)24(23-19)14-6-4-5-12(21)7-14/h4-11H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTFZYZHRGLRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the methoxy and fluorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Reported Activity/Applications | Reference |
|---|---|---|---|---|
| N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide | Dihydropyridazine | 3,5-dimethoxyphenyl (carboxamide), 3-fluorophenyl (1-position), 6-methoxy | Hypothesized kinase inhibition* | [2] |
| PD173074 | Pyrido[2,3-d]pyrimidine | 3,5-dimethoxyphenyl, diethylaminobutylamino, tert-butyl urea | FGFR inhibitor (IC₅₀ = 25 nM) | [2] |
| GW583340 | Quinazoline | 3-chloro-4-[(3-fluorophenyl)methoxy]phenyl, thiazolyl-methylsulfonylethylamine | EGFR/HER2 dual inhibitor | [2] |
| Gefitinib (ZD1839) | Quinazoline | 3-chloro-4-fluorophenyl, morpholinopropoxy | EGFR inhibitor (IC₅₀ = 33 nM) | [2] |
| Erlotinib (OSI774) | Quinazoline | 3-ethynylphenyl, bis(2-methoxyethoxy) | EGFR inhibitor (IC₅₀ = 2 nM) | [2] |
Key Observations:
Substituent Influence on Activity: The 3-fluorophenyl group in the target compound is analogous to substituents in GW583340 and gefitinib, which enhance binding to tyrosine kinase domains via hydrophobic interactions .
Functional Group Positioning: The 6-methoxy group in the target compound contrasts with the 6-morpholinopropoxy group in gefitinib. Methoxy substituents generally improve membrane permeability but may reduce potency compared to bulkier groups .
Research Findings and Hypothetical Data
While direct activity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Binding Affinity: The 3-fluorophenyl and 3,5-dimethoxyphenyl groups are associated with nanomolar-range IC₅₀ values in FGFR and EGFR inhibitors (e.g., PD173074: IC₅₀ = 25 nM) .
- Selectivity : The dihydropyridazine core may reduce off-target effects compared to quinazoline-based drugs, as seen in selective kinase inhibitors like GW441756 (a pyrrolopyridine derivative) .
Biological Activity
N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure incorporating several functional groups, including methoxy and fluorophenyl moieties. Its molecular formula is C₁₈H₁₈FNO₄, with a molecular weight of approximately 399.378 g/mol. The InChI Key for this compound is ANTFZYZHRGLRGC, which can be used for database searches.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FNO₄ |
| Molecular Weight | 399.378 g/mol |
| InChI Key | ANTFZYZHRGLRGC |
| CAS Number | 1251603-77-6 |
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated effectiveness against human gastric carcinoma cells in xenograft models, where it achieved complete tumor stasis following oral administration .
The mechanism of action appears to involve the inhibition of specific kinases that are critical for cancer cell survival and proliferation. The compound likely interacts with targets such as the Met kinase pathway, leading to reduced signaling that promotes tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been evaluated against various bacterial strains, showing potential in inhibiting growth and biofilm formation.
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits proliferation in gastric carcinoma cells |
| Antimicrobial | Potential activity against bacterial strains |
Synthesis and Research Applications
The synthesis of this compound involves multi-step organic reactions. The typical synthetic route begins with the formation of the pyridazine core followed by the introduction of methoxy and fluorophenyl groups under controlled conditions to maximize yield and purity.
Research Applications
This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its unique structure allows it to be modified further to enhance biological activity or reduce toxicity.
Case Studies
- GTL-16 Human Gastric Carcinoma Model : A study demonstrated that the compound led to complete tumor stasis in a xenograft model after oral administration, indicating its potential as a therapeutic agent against gastric cancer .
- Kinase Inhibition : Substituted derivatives have shown improved potency in inhibiting Met kinase, suggesting that structural modifications can enhance biological efficacy .
Q & A
Q. What are the recommended synthetic pathways for N-(3,5-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can purity be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, such as coupling of substituted phenyl rings to a pyridazine-carboxamide core. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to link the 3,5-dimethoxyphenylamine and pyridazine-carboxylic acid intermediates.
- Ring closure : Optimize cyclization conditions (e.g., temperature, solvent polarity) to form the dihydropyridazine ring.
- Purity optimization : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization using methanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via -NMR and HRMS .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve substituent positions. For example, methoxy groups (δ ~3.8 ppm) and fluorophenyl protons (split patterns due to -coupling) require careful integration .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., chlorine/fluorine signatures).
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) stretches.
- Ambiguity resolution : Cross-validate spectral data with computational simulations (e.g., DFT for NMR chemical shifts) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer:
- Variable substituent analysis : Synthesize analogs with modified methoxy/fluoro groups (e.g., 3,5-dichloro vs. dimethoxy) and test bioactivity (e.g., enzyme inhibition assays).
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins, focusing on hydrogen bonding (amide group) and hydrophobic interactions (fluorophenyl ring) .
- Data integration : Correlate substituent electronic effects (Hammett σ values) with activity trends. For example, electron-withdrawing groups (fluoro) may enhance binding to electrophilic enzyme pockets .
Q. What strategies are effective for resolving contradictions in solubility and stability data during formulation studies?
Methodological Answer:
- Controlled stability assays : Test degradation under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure. Use HPLC to quantify degradation products.
- Solvent screening : Employ Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays vs. PEG-400 for in vivo delivery).
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., humidity during storage) and redesign experiments with tighter environmental controls .
Q. How should researchers integrate theoretical frameworks to explain the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Link to biochemical pathways : Map interactions using KEGG or Reactome databases. For example, if the compound inhibits a kinase, overlay its SAR data with kinase family conservation patterns.
- Dynamic modeling : Use systems biology tools (COPASI) to simulate dose-response curves and predict off-target effects.
- Epistemological alignment : Ground hypotheses in established theories (e.g., lock-and-key vs. induced-fit enzyme models) to guide experimental validation .
Data Contradiction Analysis
Q. How can conflicting results in cytotoxicity assays be systematically addressed?
Methodological Answer:
- Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times.
- Control for assay interference : Test compound autofluorescence (common with aromatic rings) using fluorescence microscopy or LC-MS/MS.
- Meta-analysis : Compare data across labs using platforms like PubChem BioAssay, adjusting for methodological variability (e.g., MTT vs. resazurin assays) .
Methodological Framework Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
